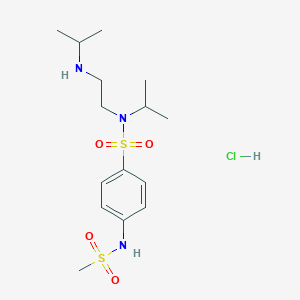
Risotilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リソチリド塩酸塩: 電位依存性カリウムチャネルを阻害する能力で知られるクラスIII抗不整脈薬です。 この化合物は、心臓の活動電位と不応期を延長し、心臓不整脈の治療における貴重なツールとなっています .
準備方法
合成経路と反応条件: リソチリド塩酸塩の合成には、ベンゼンスルホンアミド誘導体をイソプロピルアミンなどの試薬と制御された条件下で反応させることが含まれます。 詳細な合成経路には、スルホン化、アミノ化、塩酸塩形成の複数のステップが含まれます .
工業生産方法: リソチリド塩酸塩の工業生産は、通常、自動化された反応器と厳しい品質管理基準を使用して、最終製品の純度と効力を保証する大規模な化学合成を行います .
化学反応解析
反応の種類: リソチリド塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: ハロゲンや求核剤が一般的な試薬です.
主要な生成物: これらの反応から生成される主要な生成物は、リソチリド塩酸塩のさまざまな誘導体で、薬理作用が異なる場合があります .
科学研究への応用
化学: リソチリド塩酸塩は、カリウムチャネルの特性とその心臓生理学における役割を研究するための研究ツールとして使用されます .
生物学: 生物学研究では、リソチリド塩酸塩は、心臓不整脈のメカニズムを調査し、新しい治療戦略を開発するために使用されます .
医学: 臨床的には、リソチリド塩酸塩は、さまざまな種類の心臓不整脈の治療の可能性について検討されてきましたが、副作用のために使用は制限されています .
化学反応の分析
Types of Reactions: Risotilide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
科学的研究の応用
Chemistry: Risotilide Hydrochloride is used as a research tool to study the properties of potassium channels and their role in cardiac physiology .
Biology: In biological research, this compound is used to investigate the mechanisms of cardiac arrhythmias and to develop new therapeutic strategies .
Medicine: Clinically, this compound has been explored for its potential to treat various types of cardiac arrhythmias, although its use has been limited due to side effects .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiarrhythmic drugs and as a reference compound in quality control .
作用機序
リソチリド塩酸塩は、電位依存性カリウムチャネルを阻害することによって効果を発揮し、心臓の活動電位と不応期を延長します。 この作用は、心室の脆弱性を低下させ、心臓不整脈の管理に役立ちます . 分子標的は、心臓の再分極に関与する特定のカリウムチャネルです .
類似化合物との比較
類似化合物:
ドフェチリド: カリウムチャネル阻害作用が類似したクラスIII抗不整脈薬です。
クロフィリウム: 心臓の活動電位と不応期を延長する能力で知られています.
独自性: リソチリド塩酸塩は、電位依存性カリウムチャネルの特異的な阻害と、他の心臓パラメータに有意な影響を与えることなく心室の脆弱性を低下させる能力においてユニークです .
生物活性
Risotilide hydrochloride, a small molecule drug initially developed by Wyeth AB, has been primarily studied for its potential therapeutic applications in cardiovascular diseases, particularly in the management of arrhythmias. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₇N₃O₄S₂
- CAS Registry Number : 120688-08-6
- InChIKey : GLIRXHQYWRYQDV-UHFFFAOYSA-N
This compound acts primarily as a voltage-dependent potassium channel blocker . By inhibiting these channels, it prolongs cardiac action potentials and refractory periods, which is beneficial for managing certain types of arrhythmias.
Key Mechanistic Insights:
- In a study using isolated rabbit hearts, Risotilide demonstrated concentration-dependent increases in refractory periods across various segments of the atrioventricular (AV) axis .
- The drug was shown to affect atrio-His conduction intervals, with implications for its effectiveness in preventing AV nodal reentrant tachycardias .
1. Electrophysiological Effects
Risotilide has been evaluated for its electrophysiological properties:
- It narrows the dispersion of effective refractory periods and monophasic action potential duration.
- The drug significantly reduces ventricular vulnerability to fibrillation in models of left ventricular hypertrophy (LVH) .
2. Comparative Studies
In comparative studies with other agents like dofetilide and clofilium:
- Risotilide and dofetilide showed less effectiveness at shorter pacing intervals compared to clofilium, indicating a rate-dependent effect on AV nodal conduction .
- The maximum AH conduction interval was reduced at longer basic cycle lengths with higher concentrations of all three drugs tested, but Risotilide's effects were less pronounced at shorter intervals .
Clinical Findings
Despite promising preclinical data, Risotilide's development has faced challenges:
- The drug reached Phase 2 clinical trials but was ultimately discontinued due to insufficient efficacy or safety data .
- Previous studies indicated that while it effectively prolonged refractory periods, the clinical relevance in terms of arrhythmia prevention remains uncertain.
Case Study 1: Electrophysiological Assessment in LVH
A study assessing the effects of Risotilide on LVH demonstrated that:
- The drug effectively narrowed the dispersion of refractoriness.
- It provided protection against ventricular fibrillation during induced arrhythmias, suggesting a potential role in managing patients with structural heart disease .
Case Study 2: Comparative Efficacy in Arrhythmias
A comparative analysis involving Risotilide, dofetilide, and clofilium highlighted:
特性
CAS番号 |
116907-13-2 |
|---|---|
分子式 |
C15H28ClN3O4S2 |
分子量 |
414.0 g/mol |
IUPAC名 |
4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H |
InChIキー |
RFMZRLGPSDNVKE-UHFFFAOYSA-N |
SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
正規SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Key on ui other cas no. |
116907-13-2 |
同義語 |
enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride risitolide risotilide risotilide hydrochloride WY 48986 WY-48986 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















